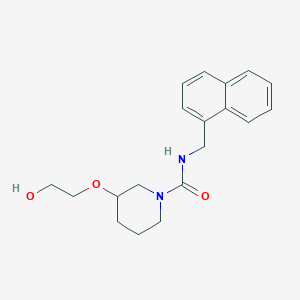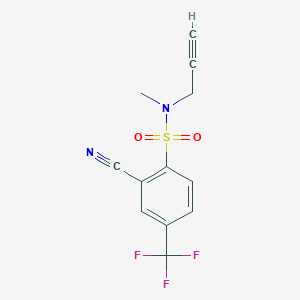![molecular formula C12H10N2OS2 B7677999 6-[(4-Methyl-1,3-thiazol-2-yl)methyl]thieno[2,3-c]pyridin-7-one](/img/structure/B7677999.png)
6-[(4-Methyl-1,3-thiazol-2-yl)methyl]thieno[2,3-c]pyridin-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[(4-Methyl-1,3-thiazol-2-yl)methyl]thieno[2,3-c]pyridin-7-one, also known as MTT, is a heterocyclic compound that has gained significant attention in scientific research due to its diverse biochemical and physiological effects. MTT is a thienopyridine derivative that contains a thiazole moiety, which makes it a potent inhibitor of mitochondrial electron transport chain complex I.
作用機序
6-[(4-Methyl-1,3-thiazol-2-yl)methyl]thieno[2,3-c]pyridin-7-one exerts its biological effects by inhibiting mitochondrial electron transport chain complex I, which leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) generation. This results in mitochondrial dysfunction and ultimately cell death. This compound has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy metabolism.
Biochemical and Physiological Effects
This compound has been shown to have diverse biochemical and physiological effects, including inducing cell death in cancer cells, reducing oxidative stress and inflammation in the brain, improving cardiac function, and enhancing mitochondrial function. This compound has also been shown to modulate glucose metabolism and lipid metabolism, which may have implications for the treatment of metabolic diseases.
実験室実験の利点と制限
One of the advantages of using 6-[(4-Methyl-1,3-thiazol-2-yl)methyl]thieno[2,3-c]pyridin-7-one in lab experiments is its ability to selectively inhibit mitochondrial respiration and ATP production, which makes it a potent tool for studying mitochondrial function. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in vivo.
将来の方向性
There are several future directions for the research on 6-[(4-Methyl-1,3-thiazol-2-yl)methyl]thieno[2,3-c]pyridin-7-one. One of the areas of interest is the development of this compound analogs with improved pharmacokinetic properties and reduced toxicity. Another area of interest is the investigation of the potential therapeutic applications of this compound in metabolic diseases, such as diabetes and obesity. Additionally, the role of this compound in regulating autophagy and apoptosis warrants further investigation.
In conclusion, this compound is a heterocyclic compound that has gained significant attention in scientific research due to its diverse biochemical and physiological effects. This compound has potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Further research is needed to fully understand the mechanisms of action of this compound and its potential therapeutic applications.
合成法
6-[(4-Methyl-1,3-thiazol-2-yl)methyl]thieno[2,3-c]pyridin-7-one can be synthesized using a multistep process. The initial step involves the reaction of 2-chloro-4-methylthiazole with methylamine to form 4-methyl-2-(methylamino)thiazole. This intermediate is then reacted with 2-bromopyridine to form 6-(4-methyl-1,3-thiazol-2-yl)pyridin-2-amine. The final step involves the reaction of this intermediate with 1,3-dibromo-5,5-dimethylhydantoin to form this compound.
科学的研究の応用
6-[(4-Methyl-1,3-thiazol-2-yl)methyl]thieno[2,3-c]pyridin-7-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. This compound has been shown to induce cell death in cancer cells by inhibiting mitochondrial respiration and ATP production. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, this compound has been shown to improve cardiac function by reducing myocardial injury and enhancing mitochondrial function.
特性
IUPAC Name |
6-[(4-methyl-1,3-thiazol-2-yl)methyl]thieno[2,3-c]pyridin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2OS2/c1-8-7-17-10(13-8)6-14-4-2-9-3-5-16-11(9)12(14)15/h2-5,7H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMJPJUNVQADYQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CN2C=CC3=C(C2=O)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[(2-Methyl-1,2,4-triazol-3-yl)sulfonylmethyl]-5-thiophen-2-yl-1,2-oxazole](/img/structure/B7677923.png)


![N-[(4S)-8-methyl-3,4-dihydro-2H-chromen-4-yl]-2-pyrrolidin-1-ylethanesulfonamide](/img/structure/B7677941.png)
![1-(Oxan-4-ylmethyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B7677952.png)

![6-(7-chlorospiro[2H-indole-3,1'-cyclopentane]-1-carbonyl)-2-methylpyridazin-3-one](/img/structure/B7677964.png)
![1-(7-chlorospiro[2H-indole-3,1'-cyclopentane]-1-yl)-3-methylsulfonylpropan-1-one](/img/structure/B7677968.png)
![1-[(2-tert-butyl-1,3-thiazol-4-yl)methyl]-3-[(2S)-1-hydroxybutan-2-yl]urea](/img/structure/B7677981.png)
![(5-Chloropyridin-2-yl)-[4-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methanone](/img/structure/B7677989.png)
![N-[2-[5-[3-[(2-oxopyrrolidin-1-yl)methyl]phenyl]-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide](/img/structure/B7677996.png)
![2-[(2-Methyl-1,2,4-triazol-3-yl)sulfonylmethyl]-4-(trifluoromethyl)-1,3-thiazole](/img/structure/B7678005.png)
![N-[2-bromo-4-[methyl(prop-2-ynyl)sulfamoyl]phenyl]acetamide](/img/structure/B7678014.png)
![N-(dimethylsulfamoyl)-N-methyl-2-[4-(trifluoromethyl)phenoxy]ethanamine](/img/structure/B7678021.png)
